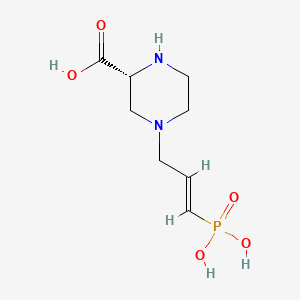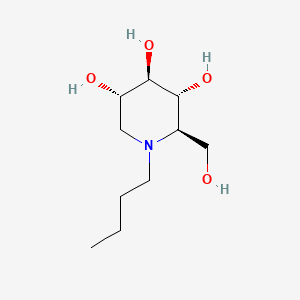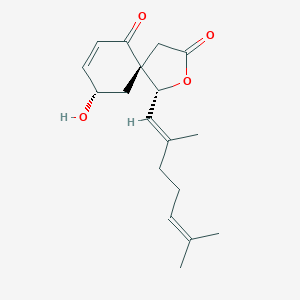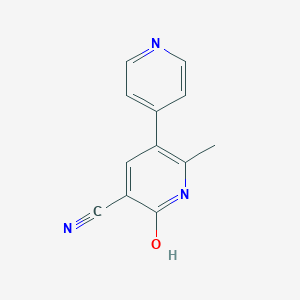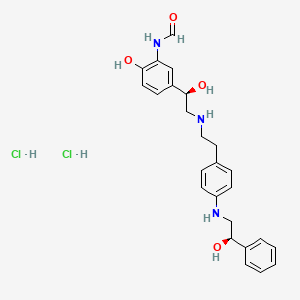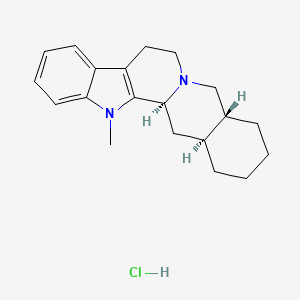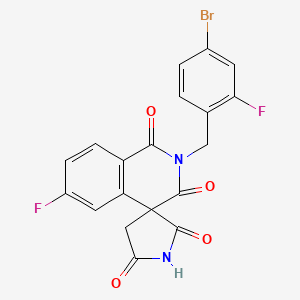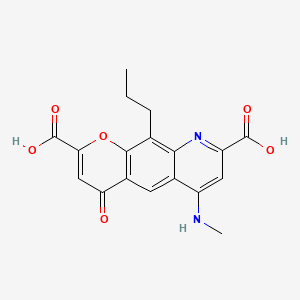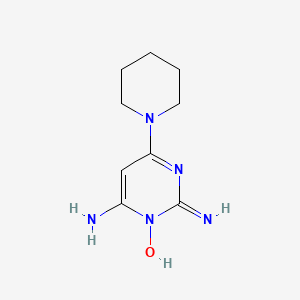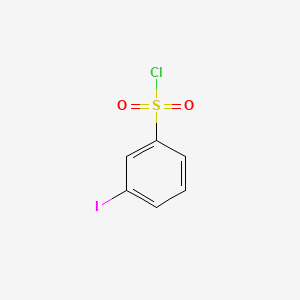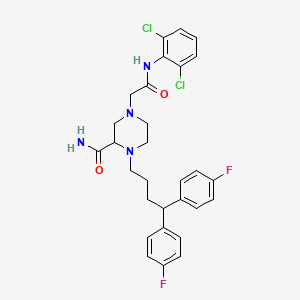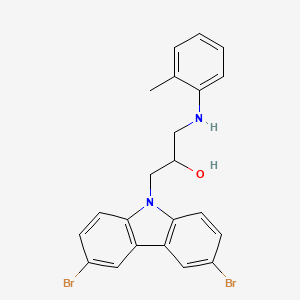
米伏替拉特
描述
米沃替拉特,商品名为莫维乐,代表了慢性疼痛管理和抗炎治疗领域的一项重大进展。米沃替拉特由一组领先的制药研究机构联合开发,其目标是炎症通路,具有以往药物难以达成的特异性和疗效。该药物目前归类为非甾体抗炎药 (NSAID),但其独特的作用机制使其有别于该类药物中的其他药物。 米沃替拉特的主要适应症包括管理慢性炎症性疾病,如类风湿性关节炎、骨关节炎和强直性脊柱炎 .
科学研究应用
米沃替拉特具有广泛的科学研究应用。在化学领域,它被用作模型化合物来研究芳香烃受体 (AhR) 的激活及其下游效应。在生物学领域,米沃替拉特被用来研究细胞色素 P450 酶在药物代谢和炎症通路调节中的作用。在医学领域,米沃替拉特正在探索其治疗各种炎症性疾病的潜力,包括类风湿性关节炎和骨关节炎。 此外,米沃替拉特在工业上用作保肝剂,以及在开发新的治疗剂方面 .
作用机制
米沃替拉特的机制是独特的和复杂的,主要集中在抑制参与炎症过程的特定酶。与传统的 NSAID 通常抑制环氧合酶 (COX) 酶 COX-1 和 COX-2 不同,米沃替拉特选择性地靶向 COX-2,而不影响 COX-1。这种选择性抑制至关重要,因为 COX-2 主要负责合成介导炎症、疼痛和发热的前列腺素。相比之下,COX-1 参与维持胃肠道的保护性衬里和调节血小板功能。通过保留 COX-1,米沃替拉特降低了与非选择性 NSAID 通常相关的胃肠道副作用的风险。 此外,米沃替拉特已被证明可以调节核因子 κB (NF-κB) 的活性,NF-κB 是一种在炎症反应中起关键作用的转录因子 .
生化分析
Biochemical Properties
Mivotilate plays a significant role in biochemical reactions by activating the aryl hydrocarbon receptor (AhR). This activation leads to the induction of cytochromes P4501A1/2 (CYP1A1/2) through the AhR pathway . Mivotilate interacts with various enzymes and proteins, including CYP2E1, which it inhibits transcriptionally . The nature of these interactions involves binding to the AhR, leading to downstream effects on gene expression and enzyme activity.
Cellular Effects
Mivotilate influences various types of cells and cellular processes. It has been shown to reduce CYP2E1-mediated NDMA demethylase activity in rats . Additionally, Mivotilate impacts cell signaling pathways by modulating the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses . This modulation affects gene expression and cellular metabolism, contributing to its hepatoprotective effects.
Molecular Mechanism
At the molecular level, Mivotilate exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This activation leads to the induction of cytochromes P4501A1/2 (CYP1A1/2) and the inhibition of CYP2E1 transcription . Mivotilate’s unique mode of action involves binding interactions with the AhR that tolerate mutations, such as the substitution of histidine 285 with tyrosine . This binding results in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mivotilate change over time. Mivotilate is stable under various storage conditions, including -20°C for up to three years and 4°C for up to two years . In in vivo studies, Mivotilate rapidly decreases immunoreactive CYP2E1 protein levels and inhibits CYP2E1 transcription . These effects are observed over different time points, indicating its stability and long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of Mivotilate vary with different dosages in animal models. In rats, oral administration of Mivotilate at doses of 75, 150, and 300 mg/kg body weight results in a rapid decrease in immunoreactive CYP2E1 protein levels . Higher doses of Mivotilate (150 mg/kg) inhibit CYP2E1 transcription without affecting NADPH-dependent P450 oxidoreductase activity . These studies highlight the threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
Mivotilate is involved in metabolic pathways that include the induction of cytochromes P4501A1/2 (CYP1A1/2) through the aryl hydrocarbon receptor (AhR) pathway . It also reduces CYP2E1-mediated NDMA demethylase activity in rats . These interactions with enzymes and cofactors affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, Mivotilate is transported and distributed through interactions with transporters and binding proteins. It acts as a hepatoprotective agent by modulating the transport of organic cations (OCs) in the liver . Mivotilate selectively inhibits sinusoidal OCs uptake without influencing glucose uptake and canalicular OCs excretion . These interactions affect its localization and accumulation within cells.
Subcellular Localization
Mivotilate’s subcellular localization involves its activity within specific compartments or organelles. It activates the aryl hydrocarbon receptor (AhR) in the cytoplasm, leading to downstream effects on gene expression and enzyme activity . The targeting signals and post-translational modifications that direct Mivotilate to specific compartments contribute to its biochemical and cellular effects.
准备方法
米沃替拉特通过一系列化学反应合成,这些反应包括其核心结构的形成,然后进行官能团修饰。合成路线通常涉及使用起始材料,如异丙基-2-(1,3-二硫杂环丁烷-2-亚基)-2-[N-(4-甲基噻唑-2-基)氨基甲酰基]乙酸酯。 反应条件通常包括使用诸如二甲亚砜 (DMSO) 等溶剂和催化剂以促进所需产物的形成 . 米沃替拉特的工业生产方法涉及使用类似反应条件进行大规模合成,但针对效率和产量进行了优化。 诸如连续流动化学和自动化合成等技术被用来确保一致的质量和高通量 .
化学反应分析
米沃替拉特经历了各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。这些反应产生的主要产物取决于所用试剂和具体条件。 例如,米沃替拉特的氧化会导致形成亚砜或砜,而还原会导致生成硫醇或硫醚 .
相似化合物的比较
米沃替拉特在其对 COX-2 的选择性抑制及其涉及 NF-κB 调节的双重作用机制方面是独特的。类似化合物包括其他选择性 COX-2 抑制剂,如塞来昔布和罗非昔布。米沃替拉特调节 NF-κB 活性的能力使其有别于这些化合物。 此外,米沃替拉特的保肝特性及其作为芳香烃受体激活剂的作用使其进一步有别于其他 NSAID .
属性
IUPAC Name |
propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUUWUGULFOVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156348 | |
| Record name | Mivotilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130112-42-4, 126164-80-5 | |
| Record name | 1-Methylethyl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-2-thiazolyl)amino]-3-oxopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130112-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, (dimercaptomethylene)-, bis(1-methylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126164805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mivotilate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130112424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mivotilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIVOTILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0789652QUL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


